Y-26763 vs. Nifedipine: Functional Recovery in Canine Myocardial Stunning
In a direct head-to-head comparison, Y-26763 provided a robust recovery of post-ischemic myocardial segment function, whereas the calcium channel blocker nifedipine failed to provide any significant benefit [1]. This demonstrates that the protective effect is mechanism-specific to KATP channel opening and not simply due to vasodilation.
| Evidence Dimension | Recovery of myocardial segment shortening after ischemia/reperfusion |
|---|---|
| Target Compound Data | 80% recovery of ischemic segment shortening |
| Comparator Or Baseline | Nifedipine: Did not ameliorate postischemic function |
| Quantified Difference | Y-26763 provided marked recovery; nifedipine provided none. |
| Conditions | In vivo canine model: 10-min LAD occlusion, 3-h reperfusion. Y-26763 (3 μg/kg, i.v.), Nifedipine (1 μg/kg + 0.2 μg/kg/min, i.v.). |
Why This Matters
This data directly demonstrates that Y-26763 is the superior and mechanistically relevant tool for studying cardioprotection by KATP channel activation, as a classic vasodilator failed to reproduce the effect.
- [1] Fukunari A, Miyai H, Shinagawa K, Kawahara K, Nakajima T. Y-26763 protects the canine heart from a stunning injury through opening of the KATP channels. Eur J Pharmacol. 1997 Apr 4;323(2-3):197-204. PMID: 9128839 View Source
